2,6-Dimethyl-4-phenylpyridine is an organic compound with the molecular formula C13H13N. It features a pyridine ring substituted at the 2 and 6 positions with methyl groups and at the 4 position with a phenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Research indicates that 2,6-dimethyl-4-phenylpyridine exhibits various biological activities. It has been studied for its potential as an antioxidant and anti-inflammatory agent. The compound's derivatives have shown promise in pharmacological applications, particularly in neuroprotection and as potential treatments for neurodegenerative diseases .
Several methods exist for synthesizing 2,6-dimethyl-4-phenylpyridine:
2,6-Dimethyl-4-phenylpyridine has several applications:
Studies on the interactions of 2,6-dimethyl-4-phenylpyridine with biological systems have highlighted its potential as a ligand in coordination chemistry. Its interactions with metal ions can lead to the formation of complexes that exhibit enhanced biological activity compared to the free ligand . Additionally, research has focused on its antioxidant properties and how it interacts with reactive oxygen species in biological systems.
Several compounds share structural similarities with 2,6-dimethyl-4-phenylpyridine. Here are some notable examples:
The uniqueness of 2,6-dimethyl-4-phenylpyridine lies in its specific substitution pattern on the pyridine ring which influences its reactivity and biological activity compared to other similar compounds. This distinct arrangement allows it to engage in various
The synthesis of pyridine derivatives traces its origins to the late 19th century, with Arthur Hantzsch’s pioneering work on dihydropyridines. The classical Hantzsch pyridine synthesis involves the condensation of aldehydes, β-keto esters, and ammonia to form 1,4-dihydropyridines, which are subsequently oxidized to aromatic pyridines. For 2,6-dimethyl-4-phenylpyridine, this method was adapted by substituting benzaldehyde for aldehydes and ethyl acetoacetate for β-keto esters, followed by aromatization to yield the target compound. Early implementations relied on stoichiometric oxidants like nitric acid, which posed safety and environmental challenges.
By the mid-20th century, modifications emerged to improve yields and reduce reaction times. For example, the use of zinc oxide as a catalyst under reflux conditions enabled direct aromatization without separate oxidation steps. However, these methods often required volatile organic solvents, such as ethanol or toluene, contributing to waste generation. The late 20th century saw a shift toward one-pot syntheses, consolidating multiple steps into a single reaction vessel to minimize intermediate isolation.
Regioselectivity in pyridine functionalization remains a critical challenge due to the electronic and steric effects of substituents. For 2,6-dimethyl-4-phenylpyridine, the Hantzsch-derived pathway inherently favors substitution at the 4-position due to the electron-withdrawing nature of the pyridine nitrogen, which directs electrophilic attacks to the para position. This regioselectivity is further enhanced by the steric bulk of the 2- and 6-methyl groups, which hinder substitution at adjacent positions.
Alternative routes, such as the three-component pseudo-Betti reaction, have been explored to access structurally similar compounds. This method employs 2-aminopyridine, benzaldehyde derivatives, and phenols under solvent-free conditions to form N-heteroaryl-arylmethyl phenols. While not directly producing 2,6-dimethyl-4-phenylpyridine, this approach demonstrates the potential for modular synthesis of pyridine-containing scaffolds with tunable substituents.
A comparative analysis of regioselective outcomes is provided below:
Catalysts play a pivotal role in optimizing pyridine ring formation and functionalization. Magnesium ferrite nanoparticles (MgFe₂O₄) have emerged as a sustainable catalyst for solvent-free Hantzsch reactions, achieving yields exceeding 80% while reducing reaction times to under 2 hours. These nanoparticles provide a high surface area for reactant adsorption and facilitate proton transfer during the cyclocondensation step.
In contrast, acid-free systems leverage the inherent acidity of ammonium acetate to promote imine formation and subsequent cyclization. For example, a study using 2-aminopyridine and benzaldehyde demonstrated that the reaction proceeds via an imine intermediate, which undergoes nucleophilic attack by phenols to form the pyridine core. This pathway avoids corrosive acids and simplifies purification.
The table below summarizes catalytic systems used in 2,6-dimethyl-4-phenylpyridine synthesis:
| Catalyst | Reaction Type | Temperature | Time | Yield |
|---|---|---|---|---|
| Zinc Oxide | Hantzsch Synthesis | 80°C | 6–8 h | 70% |
| Magnesium Ferrite NPs | Solvent-Free Hantzsch | 100°C | 1.5 h | 85% |
| None (Solvent-Free) | Pseudo-Betti Reaction | 80°C | 0.5–2 h | 97% |
The push for sustainable synthesis has driven the adoption of solvent-free methodologies. For instance, the Hantzsch reaction using magnesium ferrite nanoparticles eliminates the need for organic solvents, reducing waste and energy consumption. This approach aligns with green chemistry principles by minimizing auxiliary substances and leveraging catalytic recyclability.
Similarly, the three-component pseudo-Betti reaction achieves high atom economy by combining 2-aminopyridine, benzaldehyde, and phenols in a single step without solvents. The reaction’s exothermic nature allows it to proceed at moderate temperatures (80°C), further enhancing its environmental profile.
Key advancements in green synthesis include:
The monoclinic crystal structure of dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (C₁₇H₁₇NO₄) reveals a dihedral angle of 75.51° between the pyridine and benzene rings, indicating significant torsional strain [1]. The pyridine ring exhibits near-planarity (root-mean-square deviation = 0.0083 Å), while the benzene ring shows even greater planarity (RMSD = 0.0040 Å). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1530.20 ų |
| a-axis | 16.0732 Å |
| b-axis | 7.2497 Å |
| c-axis | 13.1339 Å |
| β angle | 91.003° |
The methyl groups at positions 2 and 6 adopt equatorial orientations, minimizing steric clashes with adjacent substituents [1]. This spatial arrangement creates a bowl-shaped molecular geometry that influences packing efficiency in the solid state.
Density functional theory (DFT) calculations on analogous diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate derivatives reveal a HOMO-LUMO gap of 4.2 eV, characteristic of π-conjugated systems with moderate electron delocalization [4]. The pyridine nitrogen's lone pair participates in partial conjugation with adjacent carbonyl groups, as evidenced by:
Frontier molecular orbital analysis shows the HOMO localized on the phenyl ring and pyridine core, while the LUMO predominantly resides on the ester functionalities [4]. This electronic polarization suggests potential charge-transfer capabilities in photoactive applications.
All-atom molecular dynamics simulations (300 K, 100 ns trajectory) demonstrate restricted rotation about the pyridine-phenyl axis, with a rotational energy barrier of 12.3 kJ/mol [1]. Key dynamic features include:
The simulations further reveal a 15° fluctuation range for the pyridine-phenyl dihedral angle under thermal excitation, consistent with crystallographic disorder patterns observed in related structures [1].
The crystal packing of dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate features a complex network of weak interactions:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C-H⋯O (carbonyl) | 2.38 | 147 |
| C-H⋯N (pyridine) | 2.41 | 156 |
| π-π stacking | 3.56 | Parallel |